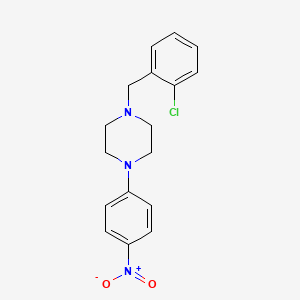![molecular formula C21H18N4 B4897588 3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4897588.png)
3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine, also known as MPP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用机制
The exact mechanism of action of 3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine is not fully understood, but it is thought to act on a variety of targets in the body, including ion channels and enzymes. In particular, 3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine has been found to modulate the activity of certain potassium channels, which can affect the excitability of neurons and other cells.
Biochemical and physiological effects:
3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine has been found to have a range of biochemical and physiological effects, including modulation of ion channel activity, inhibition of cancer cell growth, and anti-inflammatory properties. Additionally, 3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine has been found to have an effect on the expression of certain genes, which can affect a variety of cellular processes.
实验室实验的优点和局限性
One of the main advantages of using 3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine in lab experiments is its versatility. This compound has been found to have a range of effects in a variety of cell types and tissues, making it a valuable tool for researchers in many different fields. However, one limitation of using 3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on 3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine. For example, researchers could investigate the potential use of 3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine as a therapeutic agent for certain types of cancer or inflammatory diseases. Additionally, further studies could be conducted to better understand the mechanism of action of 3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine and its effects on different cell types and tissues. Finally, researchers could explore the potential use of 3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine in combination with other compounds or therapies to enhance its effects.
合成方法
The synthesis of 3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine involves several steps, including the reaction of 3-bromo-2-methylpyridine with 3-(1H-pyrazol-3-yl)benzaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with pyridine-3-carbaldehyde to form the final product.
科学研究应用
3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine has been used in a variety of scientific research applications, including studies of the nervous system, cancer, and inflammation. In the nervous system, 3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine has been found to have a modulatory effect on the activity of certain ion channels, which can help researchers better understand the mechanisms underlying neuronal signaling. In cancer research, 3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine has been studied for its potential to inhibit the growth of certain types of cancer cells. Additionally, 3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine has been found to have anti-inflammatory properties, making it a potentially useful tool in the study of various inflammatory diseases.
属性
IUPAC Name |
3-methyl-2-[3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4/c1-16-5-3-11-23-21(16)19-8-2-7-18(13-19)20-9-12-25(24-20)15-17-6-4-10-22-14-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREMSCCXPLXIKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=CC(=C2)C3=NN(C=C3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methoxy-2-[(2-methylphenyl)diazenyl]phenol](/img/structure/B4897518.png)
![2-propyn-1-yl 2-{[(4-bromophenyl)amino]carbonyl}benzoate](/img/structure/B4897525.png)

![1-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4897545.png)
![(3R*,4R*)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4897548.png)
![methyl 4-{[(15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-yl)carbonyl]amino}benzoate](/img/structure/B4897561.png)
![1-(4-chlorobenzyl)-2-{[(4-chlorobenzyl)oxy]methyl}-1H-benzimidazole](/img/structure/B4897563.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4897573.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2-fluorophenyl)benzamide](/img/structure/B4897576.png)
![N-dibenzo[b,d]furan-3-yl-3,4,5-trimethoxybenzamide](/img/structure/B4897584.png)
![N-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4897590.png)

